GR148672X

Description

BenchChem offers high-quality GR148672X suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GR148672X including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

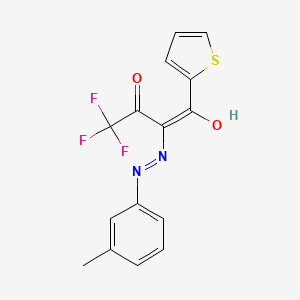

C15H11F3N2O2S |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

(Z)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one |

InChI |

InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12-,20-19? |

InChI Key |

OETQEFUTOKYBSL-ARSLVZILSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)N=N/C(=C(/C2=CC=CS2)\O)/C(=O)C(F)(F)F |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of hCES1A Inhibitors: A Technical Guide

Disclaimer: Specific details regarding the mechanism of action, quantitative data, and experimental protocols for GR148672X, a preclinical human carboxylesterase 1A (hCES1A) inhibitor developed by GlaxoSmithKline, are not publicly available. This guide provides a comprehensive overview of the mechanism of action for hCES1A inhibitors in general, based on available scientific literature.

Executive Summary

Human carboxylesterase 1A (hCES1A) is a key enzyme in the metabolism of a wide range of ester-containing drugs and endogenous compounds.[1][2] Inhibition of hCES1A can significantly alter the pharmacokinetics and pharmacodynamics of its substrates, making it a target of interest in drug development to modulate drug metabolism, reduce toxicity, or enhance efficacy. This document outlines the core mechanism of action of hCES1A inhibitors, supported by representative data, experimental methodologies, and pathway diagrams.

Core Mechanism of Action: Inhibition of hCES1A

The primary mechanism of action for hCES1A inhibitors is the prevention of substrate hydrolysis by the hCES1A enzyme. hCES1A is a serine hydrolase that catalyzes the conversion of esters to their corresponding carboxylic acids and alcohols.[1][2] Inhibitors of hCES1A typically bind to the active site of the enzyme, preventing the substrate from accessing the catalytic triad (Ser-His-Asp) and thereby blocking the hydrolysis reaction.

The therapeutic implications of hCES1A inhibition are significant. For instance, by inhibiting hCES1A, the metabolic inactivation of an active ester-containing drug can be slowed, leading to increased drug exposure and potentially enhanced therapeutic effects. Conversely, if hCES1A is responsible for activating a prodrug, its inhibition would decrease the formation of the active metabolite, reducing the drug's efficacy.

Quantitative Data for a Representative hCES1A Inhibitor

The following tables summarize hypothetical quantitative data for a representative hCES1A inhibitor, illustrating the typical parameters assessed during preclinical characterization.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| hCES1A IC50 | 50 nM | Concentration of the inhibitor required to reduce the activity of hCES1A by 50%. |

| hCES2 IC50 | >10,000 nM | Concentration of the inhibitor required to reduce the activity of the related enzyme hCES2 by 50%. |

| Selectivity Index (hCES2/hCES1A) | >200-fold | A measure of the inhibitor's specificity for hCES1A over hCES2. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

| Ki (hCES1A) | 25 nM | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Description |

| Bioavailability (Oral, Rat) | 60% | The fraction of the administered dose that reaches systemic circulation. |

| Plasma Protein Binding (Human) | 95% | The extent to which the inhibitor binds to proteins in the blood plasma. |

| Half-life (t1/2, Human Plasma) | 8 hours | The time required for the concentration of the inhibitor in the plasma to decrease by half. |

| Primary Route of Elimination | Hepatic Metabolism | The main organ responsible for clearing the inhibitor from the body. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an hCES1A inhibitor's activity. Below are representative protocols for key in vitro experiments.

hCES1A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against hCES1A.

Materials:

-

Recombinant human CES1A enzyme

-

Fluorogenic substrate (e.g., p-nitrophenyl acetate)

-

Test compound (inhibitor)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of recombinant hCES1A to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence (or absorbance) over time using a microplate reader. The rate of increase is proportional to the enzyme activity.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Determination of Inhibition Kinetics

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Procedure:

-

Perform the hCES1A inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods, such as a Lineweaver-Burk plot or a Dixon plot, or by non-linear regression analysis of the Michaelis-Menten equation modified to account for inhibition.

-

The intersection point of the lines on the plot will indicate the mode of inhibition, and the Ki can be calculated from the data.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

References

The Enigmatic Profile of GR148672X: A Preclinical Carboxylesterase Inhibitor

Despite significant interest in its potential therapeutic applications, detailed technical information regarding the discovery, synthesis, and specific biological activity of the human carboxylesterase 1A (hCES1A) inhibitor, GR148672X, remains largely undisclosed in the public domain. Developed by GlaxoSmithKline, GR148672X is noted in scientific literature as a rare example of a preclinical inhibitor targeting hCES1A, an enzyme implicated in lipid metabolism and the processing of numerous ester-containing drugs. However, a comprehensive in-depth guide on its core discovery and synthesis is not possible based on currently available information.

Human carboxylesterases are crucial enzymes in the metabolism of a vast array of xenobiotics and endogenous compounds.[1] Specifically, hCES1A is predominantly found in the liver and plays a significant role in the hydrolysis of triglycerides and cholesterol esters, making it a potential target for metabolic diseases.[2] The development of selective hCES1A inhibitors like GR148672X is of high interest to researchers for their potential to modulate lipid metabolism and alter the pharmacokinetics of co-administered drugs.[1]

While the scientific literature acknowledges the existence of GR148672X as a preclinical candidate, specific details regarding its chemical structure, the synthetic pathways for its creation, and quantitative data from biological assays are not publicly available.[2] Publications that mention GR148672X typically do so in the context of broader studies on carboxylesterase inhibitors, using it as a reference point for a known, albeit poorly characterized, hCES1A inhibitor.[2] These studies often focus on the discovery and characterization of other novel compounds.[2]

Due to the proprietary nature of early-stage drug development, it is common for detailed information on compounds like GR148672X to remain confidential until they progress further in the clinical trial pipeline or are the subject of dedicated scientific publications or patent disclosures. At present, no such detailed public records for GR148672X could be identified.

The Role of hCES1A in Drug Metabolism and Disease

To understand the scientific interest in GR148672X, it is essential to appreciate the function of its target, hCES1A. This enzyme is a key player in the "first-pass" metabolism of many drugs, which can significantly impact their efficacy and safety. Inhibition of hCES1A could therefore be a strategy to enhance the therapeutic window of certain medications.

Below is a generalized representation of the metabolic role of hCES1A.

Figure 1. Generalized role of hCES1A and its inhibition.

Without access to specific data on GR148672X, any further technical discussion, including the creation of detailed experimental protocols, data tables, or specific signaling pathway diagrams, would be speculative. Researchers and drug development professionals interested in the specific details of GR148672X will need to monitor for future publications or disclosures from GlaxoSmithKline.

References

GR148672X: A Technical Guide for Researchers

An In-depth Examination of the CAS Number, Chemical Properties, and Mechanism of Action of the TGH/CES1 Inhibitor, GR148672X.

This technical guide provides a comprehensive overview of GR148672X, a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Properties and Identification

GR148672X is a small molecule inhibitor with the CAS Number 263890-70-6. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 263890-70-6 |

| Formal Name | 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone] |

| Molecular Formula | C₁₅H₁₁F₃N₂O₂S |

| Formula Weight | 340.3 g/mol |

| Purity | ≥98% |

| Formulation | A solid |

| Solubility | Soluble in DMSO |

| SMILES | O=C(/C(C(C1=CC=CS1)=O)=N/NC2=CC(C)=CC=C2)C(F)(F)F |

| InChI Code | InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,19H,1H3/b20-12+ |

| InChI Key | YNUQHMHMYSUKFL-UDWIEESQSA-N |

Mechanism of Action and Signaling Pathway

GR148672X is a selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), with an IC₅₀ of 4 nM for the human hepatic enzyme. TGH/CES1 is a key enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum and on the surface of lipid droplets.[1] It plays a crucial role in the hydrolysis of triglycerides (TG) and cholesteryl esters stored within lipid droplets. The fatty acids released from this hydrolysis are then available for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver.[2]

By inhibiting TGH/CES1, GR148672X blocks the breakdown of stored triglycerides. This reduction in the available pool of fatty acids for VLDL assembly leads to decreased secretion of VLDL and its essential protein component, apolipoprotein B-100 (ApoB-100), from hepatocytes.[2][3] This ultimately results in lower plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol.

The signaling pathway below illustrates the role of TGH/CES1 in lipid metabolism and the point of intervention for GR148672X.

Experimental Protocols

The following are representative experimental protocols for the evaluation of TGH/CES1 inhibitors like GR148672X. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro TGH/CES1 Inhibition Assay

This protocol describes a method to determine the in vitro potency of an inhibitor against TGH/CES1.

Materials:

-

Human liver microsomes (source of TGH/CES1)

-

GR148672X or other test inhibitors

-

p-nitrophenyl butyrate (pNPB) as substrate

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of GR148672X in DMSO.

-

Serially dilute the inhibitor stock solution to obtain a range of concentrations.

-

In a 96-well plate, add human liver microsomes diluted in PBS to each well.

-

Add the serially diluted inhibitor or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pNPB substrate to each well.

-

Immediately measure the absorbance at 405 nm over time using a microplate reader to monitor the formation of p-nitrophenol.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy Study in Hamsters

This protocol outlines a general procedure for evaluating the effect of GR148672X on plasma lipid levels in a hamster model. Syrian golden hamsters are a suitable model as their lipid metabolism is comparable to humans.[4]

Animals:

-

Male Syrian golden hamsters

Treatment:

-

Acclimatize animals for at least one week before the start of the study.

-

Divide the hamsters into a vehicle control group and one or more GR148672X treatment groups.

-

Administer GR148672X or vehicle orally (e.g., by gavage) at a specified dose and frequency (e.g., 25 mg/kg twice per day).

-

Continue the treatment for a pre-determined period (e.g., 7-14 days).

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples from the animals (e.g., via cardiac puncture under anesthesia).

-

Separate plasma by centrifugation.

-

Analyze plasma samples for triglycerides, total cholesterol, VLDL cholesterol, LDL cholesterol, and apolipoprotein B-100 using commercially available assay kits.

Data Analysis:

-

Compare the plasma lipid parameters between the vehicle-treated and GR148672X-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Summary and Conclusion

GR148672X is a potent and selective inhibitor of TGH/CES1 that has demonstrated efficacy in reducing plasma lipid levels in preclinical models. Its mechanism of action, through the inhibition of triglyceride hydrolysis and subsequent reduction in VLDL secretion, makes it a valuable research tool for studying lipid metabolism and a potential therapeutic candidate for dyslipidemia. The experimental protocols provided in this guide offer a framework for the further investigation of GR148672X and other TGH/CES1 inhibitors.

References

- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The degradation of apolipoprotein B100: multiple opportunities to regulate VLDL triglyceride production by different proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1) in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacylglycerol hydrolase (TGH), also known as Carboxylesterase 1 (CES1), is a key serine hydrolase primarily expressed in the liver, white and brown adipose tissues, and macrophages. It plays a critical role in lipid and glucose homeostasis by catalyzing the hydrolysis of triglycerides and cholesterol esters. Dysregulation of TGH/CES1 activity is increasingly implicated in the pathogenesis of a spectrum of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and type 2 diabetes. This technical guide provides a comprehensive overview of the function, regulation, and metabolic impact of TGH/CES1, supported by quantitative data from preclinical models, detailed experimental protocols for its study, and visualizations of its key signaling and metabolic pathways. Understanding the multifaceted role of TGH/CES1 is crucial for the development of novel therapeutic strategies targeting metabolic disorders.

Introduction to TGH/CES1

TGH/CES1 is a member of the carboxylesterase superfamily, enzymes that hydrolyze ester-containing compounds. In humans, CES1 is the major hepatic carboxylesterase, responsible for the metabolism of a wide array of xenobiotics and endogenous lipids.[1] Its mouse orthologs, particularly Ces1d (also known as TGH), have been instrumental in elucidating its physiological functions. TGH/CES1 is localized to the endoplasmic reticulum, where it participates in the mobilization of stored lipids. This enzymatic activity is a critical control point in hepatic lipid trafficking, influencing very-low-density lipoprotein (VLDL) assembly, fatty acid oxidation, and de novo lipogenesis.

TGH/CES1 in Lipid Metabolism and Metabolic Diseases

TGH/CES1 is a central player in lipid metabolism, and its dysregulation is a key factor in several metabolic diseases.

Non-Alcoholic Fatty Liver Disease (NAFLD)

In the liver, TGH/CES1-mediated hydrolysis of triglycerides provides fatty acids for either oxidation or re-esterification and packaging into VLDL particles.[2] Studies in mouse models have shown that overexpression of hepatic CES1 can reduce liver fat by promoting fatty acid oxidation.[3] Conversely, reduced TGH/CES1 activity can lead to triglyceride accumulation, a hallmark of NAFLD.

Atherosclerosis

TGH/CES1 in macrophages plays a role in the hydrolysis of cholesterol esters stored in lipid droplets, a key step in reverse cholesterol transport. By facilitating the efflux of cholesterol from macrophages, TGH/CES1 can prevent the formation of foam cells, which are critical in the development of atherosclerotic plaques.

Type 2 Diabetes

TGH/CES1 influences glucose homeostasis and insulin sensitivity.[4] Alterations in hepatic lipid metabolism driven by TGH/CES1 can impact insulin signaling pathways. For instance, knockout of Ces1d in mice has been shown to improve glucose tolerance and insulin sensitivity.[5] Conversely, knockdown of hepatic CES1 can lead to increased postprandial blood glucose levels.[6]

Quantitative Data on TGH/CES1 Function

The following tables summarize the quantitative effects of modulating TGH/CES1 expression on key metabolic parameters in mouse models.

Table 1: Effects of TGH/CES1 Knockout on Metabolic Parameters in Mice

| Parameter | Mouse Model | Diet | Change in Knockout vs. Wild-Type | Reference |

| Plasma Triglycerides | Ces1d knockout | Chow | ↓ | [5] |

| Adipose-specific Ces1d knockout | High-Fat Diet | ↑ | [7] | |

| Plasma Cholesterol | Ces1/Ces1g knockout | Chow | ↓ (~30%) | [8] |

| Ces1 cluster knockout | Medium-Fat | No significant change | [9] | |

| Blood Glucose | Ces1 cluster knockout (fasting) | Medium-Fat | ↑ | [9] |

| Adipose-specific Ces1d knockout (fasting) | Regular Chow | ↑ | [10] | |

| Insulin Sensitivity | Ces1d knockout | Chow | Improved | [5] |

| Ces1 cluster knockout | Medium-Fat | Impaired glucose tolerance | [9] |

Table 2: Effects of TGH/CES1 Overexpression on Metabolic Parameters in Mice

| Parameter | Mouse Model | Diet | Change in Overexpression vs. Control | Reference |

| Plasma Triglycerides | Hepatic hCES1 overexpression | Western Diet | ↓ | [11] |

| Hepatic hCES1 overexpression (in Ces1-/- background) | Medium-Fat | ↑ (due to increased secretion) | [9] | |

| Plasma Cholesterol | Hepatic hCES1 overexpression | Western Diet | ↓ (Non-HDL-C) | [11] |

| Hepatic Triglycerides | Hepatic hCES1 overexpression | Western Diet | ↓ | [11] |

| Blood Glucose | Hepatic CES1 overexpression (in diabetic ob/ob mice) | N/A | ↓ | [6] |

| Insulin Sensitivity | Hepatic CES1 overexpression (in diabetic ob/ob mice) | N/A | Improved | [6] |

Experimental Protocols

TGH/CES1 Activity Assays

This assay measures the general esterase activity of TGH/CES1.

Materials:

-

p-Nitrophenyl acetate (PNPA) solution (100 mM in ethanol)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Cell or tissue lysate containing TGH/CES1

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For a 200 µL final volume, add:

-

170 µL of 50 mM Tris-HCl buffer (pH 8.0)

-

10 µL of cell or tissue lysate (protein concentration should be optimized)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM PNPA solution (diluted from 100 mM stock with Tris-HCl buffer).

-

Immediately measure the absorbance at 405-410 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10-15 minutes).[12]

-

Calculate the rate of p-nitrophenol production using its molar extinction coefficient. A no-enzyme control should be included to account for spontaneous PNPA hydrolysis.[13]

This assay specifically measures the triglyceride hydrolase activity of TGH/CES1.

Materials:

-

Radiolabeled triolein (e.g., [³H]triolein)

-

Unlabeled triolein

-

Phosphatidylcholine

-

Bovine serum albumin (BSA), fatty acid-free

-

Tris-HCl buffer (0.1 M, pH 7.4)

-

Cell or tissue lysate containing TGH/CES1

-

Scintillation cocktail and counter

Procedure:

-

Prepare the substrate emulsion by sonicating a mixture of radiolabeled triolein, unlabeled triolein, and phosphatidylcholine in Tris-HCl buffer.

-

In a reaction tube, combine the cell or tissue lysate with the substrate emulsion and fatty acid-free BSA (to accept the released fatty acids).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a mixture of methanol/chloroform/heptane to extract the lipids.

-

Separate the aqueous and organic phases by centrifugation.

-

Measure the radioactivity in the aqueous phase, which contains the released [³H]oleic acid, using a scintillation counter.

-

Calculate the TGH activity as the amount of fatty acid released per unit of time per amount of protein.

Western Blot Analysis of TGH/CES1 Protein

This protocol describes the detection and quantification of TGH/CES1 protein in biological samples.

Materials:

-

RIPA or similar lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for TGH/CES1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-TGH/CES1 antibody overnight at 4°C with gentle agitation.[16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.[17] The band intensity can be quantified using densitometry software.

Signaling and Metabolic Pathways

Transcriptional Regulation of TGH/CES1

The expression of TGH/CES1 is regulated by nuclear receptors that sense the levels of lipids and bile acids, primarily the Farnesoid X Receptor (FXR) and Liver X Receptor (LXR).[4][18]

Figure 1. Transcriptional regulation of TGH/CES1 by FXR and LXR.

Role of TGH/CES1 in Hepatic Lipid Metabolism

TGH/CES1 is at a crossroads of major hepatic lipid metabolic pathways, influencing VLDL assembly, fatty acid oxidation, and de novo lipogenesis.

Figure 2. Central role of TGH/CES1 in hepatic lipid pathways.

Experimental Workflow for Studying TGH/CES1

A typical experimental workflow to investigate the role of TGH/CES1 in a metabolic context is outlined below.

Figure 3. A typical experimental workflow for TGH/CES1 research.

Conclusion and Future Directions

TGH/CES1 is a critical regulator of lipid and glucose metabolism, with profound implications for the development and progression of metabolic diseases. Its central role in hepatic lipid partitioning makes it an attractive therapeutic target. The preclinical data from various mouse models consistently demonstrate that modulation of TGH/CES1 activity can significantly impact plasma lipid profiles, hepatic steatosis, and insulin sensitivity.

Future research should focus on the development of specific and potent inhibitors or activators of TGH/CES1 for therapeutic use. Furthermore, a deeper understanding of the tissue-specific roles of TGH/CES1 and its regulation in human physiology and pathophysiology is essential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of TGH/CES1 and its potential as a therapeutic target in metabolic diseases.

References

- 1. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 2. Carboxylesterase 1d (Ces1d) does not contribute to cholesteryl ester hydrolysis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Es-x/Ces1 prevents triacylglycerol accumulation in McArdle-RH7777 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic Carboxylesterase 1 Is Essential for Both Normal and Farnesoid X Receptor-Controlled Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cloud-clone.com [cloud-clone.com]

- 6. Hepatic Carboxylesterase 1 Is Induced by Glucose and Regulates Postprandial Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipose tissue–specific ablation of Ces1d causes metabolic dysregulation in mice | Life Science Alliance [life-science-alliance.org]

- 8. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatic carboxylesterase 1 is essential for both normal and farnesoid X receptor-controlled lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hepatocyte‐Specific Expression of Human Carboxylesterase 1 Attenuates Diet‐Induced Steatohepatitis and Hyperlipidemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. origene.com [origene.com]

- 15. bio-rad.com [bio-rad.com]

- 16. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

- 17. york.ac.uk [york.ac.uk]

- 18. mdpi.com [mdpi.com]

Preclinical Research on GR148672X (Vatanidipine): A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for the compound specifically designated as GR148672X is limited. Research indicates that GR148672X is synonymous with Vatanidipine, a dihydropyridine (DHP)-type calcium channel blocker.[1] This document provides a comprehensive overview of Vatanidipine based on available information and supplements it with representative data from other compounds in the same class to illustrate typical preclinical findings. The quantitative data presented in the tables are representative of dihydropyridine calcium channel blockers and should not be considered as verified data for Vatanidipine unless explicitly stated.

Introduction

Vatanidipine (GR148672X) is a novel dihydropyridine (DHP)-type calcium channel blocker characterized by its slow onset and long-lasting pharmacological action.[1][2] These properties are attributed to its slow uptake into vascular tissues and its tenacious binding to calcium channel sites.[1][2] Preclinical studies have demonstrated its potent antihypertensive effects in various experimental models.[1][2] Beyond its primary vasodilatory action, Vatanidipine has shown potential in protecting against cerebrovascular lesions and atherosclerosis, and it also appears to have a renoprotective effect.[1][2] A notable characteristic of Vatanidipine is its ability to suppress noradrenaline release from sympathetic nerve endings, which may contribute to a lower incidence of reflex tachycardia compared to other antihypertensive agents like nitrendipine.[1][2]

Mechanism of Action

As a dihydropyridine, Vatanidipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the contraction of vascular smooth muscle. By inhibiting the influx of Ca2+ into these cells, Vatanidipine leads to vasodilation and a subsequent reduction in blood pressure. The slow dissociation from its binding site within the vascular tissue contributes to its prolonged therapeutic effect.[1][2]

Signaling Pathway

In Vitro Pharmacology

No specific in vitro binding affinity or potency (IC50/EC50) values for Vatanidipine are publicly available. The following table provides representative data for other dihydropyridine calcium channel blockers to illustrate the typical range of activities.

| Parameter | Assay Type | Representative Value | Compound Example |

| IC50 | L-type Ca2+ channel blockade | 10 - 100 nM | Nifedipine |

| Ki | [3H]-nitrendipine binding | 0.1 - 5 nM | Nitrendipine |

Experimental Protocol: [3H]-Nitrendipine Binding Assay

This competitive binding assay is a standard method to determine the affinity of a test compound for the dihydropyridine binding site on L-type calcium channels.

-

Tissue Preparation: Membranes are prepared from a tissue rich in L-type calcium channels, such as rat cerebral cortex or heart ventricles. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

-

Assay Conditions: The membrane preparation is incubated with a fixed concentration of [3H]-nitrendipine (a radiolabeled dihydropyridine) and varying concentrations of the test compound (e.g., Vatanidipine).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-nitrendipine is determined and expressed as the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Pharmacology & Efficacy

Vatanidipine has demonstrated a slow-onset and long-lasting hypotensive effect in various experimental hypertensive animal models.[1][2]

Specific quantitative efficacy data for Vatanidipine is not publicly available. The following table provides a representative example of data that would be generated in such studies.

| Animal Model | Route of Administration | Dose Range | Observed Effect |

| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 1 - 10 mg/kg | Dose-dependent reduction in systolic blood pressure |

| Renal Hypertensive Rat | Oral (p.o.) | 1 - 10 mg/kg | Sustained decrease in mean arterial pressure |

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension that mimics human essential hypertension.

-

Acclimatization: Animals are acclimated to the laboratory conditions and trained for blood pressure measurement to minimize stress-induced fluctuations.

-

Drug Administration: Vatanidipine is administered orally (e.g., via gavage) at various doses. A vehicle control group receives the formulation without the active compound.

-

Blood Pressure Monitoring: Systolic blood pressure and heart rate are measured at multiple time points before and after drug administration using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.

-

Data Analysis: The changes in blood pressure from baseline are calculated for each dose group and compared to the vehicle control group to determine the antihypertensive effect and its duration.

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for Vatanidipine are not publicly available. The table below presents typical pharmacokinetic parameters for a dihydropyridine calcium channel blocker in preclinical species.

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | t1/2 (h) |

| Rat | Oral | 0.5 - 1.5 | 50 - 200 | 200 - 800 | 10 - 30 | 2 - 4 |

| IV | - | - | - | 100 | 1 - 2 | |

| Dog | Oral | 1.0 - 2.0 | 20 - 100 | 150 - 600 | 20 - 40 | 3 - 6 |

| IV | - | - | - | 100 | 2 - 4 |

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Drug Administration: A single dose of Vatanidipine is administered intravenously (IV) via the tail vein and orally (PO) by gavage to different groups of rats.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of Vatanidipine in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters including Tmax, Cmax, AUC, bioavailability, and elimination half-life (t1/2) using non-compartmental analysis.

Toxicology

Specific toxicology data for Vatanidipine (e.g., LD50, NOAEL) is not publicly available. The following table provides representative acute and repeated-dose toxicity data for a dihydropyridine calcium channel blocker.

| Study Type | Species | Route | Key Findings | NOAEL |

| Acute Toxicity | Rat | Oral | Low acute toxicity | > 2000 mg/kg (LD50) |

| Repeated-Dose Toxicity (28-day) | Rat | Oral | Dose-dependent changes in liver enzymes and heart weight at high doses. | 50 mg/kg/day |

| Repeated-Dose Toxicity (28-day) | Dog | Oral | Hypotension, reflex tachycardia, and related clinical signs at high doses. | 10 mg/kg/day |

Experimental Workflow: Preclinical Toxicology Assessment

Conclusion

Vatanidipine (GR148672X) is a promising long-acting antihypertensive agent with a multifactorial mechanism that extends beyond simple vasodilation. Its unique pharmacokinetic profile suggests a sustained therapeutic effect, potentially improving patient compliance. While detailed quantitative preclinical data is not widely published, the qualitative evidence points to a potent and effective calcium channel blocker with a potentially favorable safety profile, particularly concerning reflex tachycardia. Further publication of detailed preclinical studies would be beneficial for a more complete understanding of its therapeutic potential.

References

The Inferred Effects of GR148672X on Plasma Triglycerides: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct quantitative data on the effects of GR148672X on plasma triglycerides are not publicly available. This guide synthesizes information on its mechanism of action as a human carboxylesterase 1A (hCES1A) inhibitor to infer its potential effects and propose a framework for its preclinical evaluation.

I. Introduction

GR148672X is an investigational compound identified as a preclinical inhibitor of human carboxylesterase 1A (hCES1A), developed by GlaxoSmithKline.[1] hCES1A is a crucial enzyme in the metabolic pathways of lipids, particularly in the hydrolysis of triglycerides and cholesteryl esters within the liver.[1][2] The inhibition of hCES1A presents a novel therapeutic strategy for managing hypertriglyceridemia.[1][3] This document outlines the therapeutic hypothesis for GR148672X, its inferred mechanism of action on plasma triglycerides, and proposed experimental protocols for its investigation.

II. The Role of hCES1A in Triglyceride Metabolism

Human carboxylesterase 1A (hCES1A) is a serine hydrolase predominantly expressed in the liver and adipocytes, where it plays a significant role in the hydrolysis of endogenous esters like triglycerides and cholesteryl esters.[1][2] Elevated expression of hCES1A has been correlated with obesity and type 2 diabetes. The function of hCES1A is critical in the mobilization of stored triglycerides within hepatocytes.

Studies on the murine homolog of hCES1A, Ces3, have provided valuable insights. Knockout of the Ces3 gene in mice resulted in a notable decrease in plasma triglyceride and apolipoprotein B levels, suggesting that inhibition of hCES1A could lead to a similar reduction in humans.[1]

III. Inferred Effects of GR148672X on Plasma Triglycerides

As an inhibitor of hCES1A, GR148672X is hypothesized to reduce the hydrolysis of triglycerides stored within liver cells. This would, in turn, limit the availability of fatty acids for the assembly and secretion of Very Low-Density Lipoprotein (VLDL) particles, the primary carriers of triglycerides from the liver into the bloodstream.

The expected downstream effects of hCES1A inhibition by GR148672X are a reduction in VLDL secretion and a subsequent lowering of plasma triglyceride concentrations. The following table summarizes the anticipated changes in key lipid parameters based on the known function of hCES1A and data from homologous enzyme studies.

Table 1: Expected Effects of hCES1A Inhibition on Plasma Lipid Parameters

| Parameter | Expected Change | Rationale |

| Plasma Triglycerides | ↓ | Reduced hepatic VLDL-triglyceride secretion. |

| VLDL | ↓ | Decreased assembly and secretion from hepatocytes. |

| Apolipoprotein B (ApoB) | ↓ | Reduced VLDL particle secretion. |

| Total Cholesterol | ↔ or ↓ | Variable effect, dependent on changes in VLDL and LDL metabolism. |

| HDL Cholesterol | ↔ or ↑ | Potential for increase due to altered lipoprotein metabolism. |

| LDL Cholesterol | ↔ or ↓ | Potential for decrease due to reduced VLDL precursor pool. |

IV. Proposed Experimental Protocols for Investigating GR148672X

To validate the therapeutic potential of GR148672X, a series of in vitro and in vivo experiments are proposed.

In Vitro Studies

1. hCES1A Inhibition Assay

-

Objective: To determine the potency and selectivity of GR148672X in inhibiting hCES1A activity.

-

Methodology:

-

Express and purify recombinant human CES1A.

-

Utilize a fluorogenic or chromogenic substrate to measure enzyme activity.

-

Incubate purified hCES1A with a range of GR148672X concentrations.

-

Measure the rate of substrate hydrolysis to determine the half-maximal inhibitory concentration (IC50) of GR148672X.

-

Perform similar assays with other related carboxylesterases (e.g., hCES2) to assess selectivity.

-

2. Hepatocyte Triglyceride Content and VLDL Secretion Assay

-

Objective: To assess the effect of GR148672X on triglyceride storage and VLDL secretion in a cellular model.

-

Methodology:

-

Culture a human hepatocyte cell line, such as HepG2, known to produce and secrete VLDL.[4][5]

-

Treat the cells with varying concentrations of GR148672X.

-

Measure intracellular triglyceride content using a commercial assay kit.

-

Quantify the amount of secreted VLDL in the culture medium by measuring apolipoprotein B (ApoB) levels via ELISA.[4]

-

Isolate VLDL particles from the medium by ultracentrifugation to measure VLDL-associated triglycerides.[6]

-

In Vivo Studies

1. Animal Model Selection

-

Objective: To evaluate the in vivo efficacy of GR148672X in a relevant model of hypertriglyceridemia.

-

Recommended Models:

-

Diet-Induced Obesity (DIO) Mouse Model: C57BL/6 mice fed a high-fat diet develop obesity, insulin resistance, and hypertriglyceridemia.[7][8][9][10][11]

-

Zucker Obese (fa/fa) Rat: A genetic model of obesity and hypertriglyceridemia characterized by hyperphagia and metabolic disturbances.[12][13][14][15][16]

-

2. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

-

Objective: To correlate the plasma concentration of GR148672X with its triglyceride-lowering effects.

-

Methodology:

-

Administer single and multiple doses of GR148672X to the selected animal model.

-

Collect blood samples at various time points post-administration.

-

Measure plasma concentrations of GR148672X using a validated analytical method (e.g., LC-MS/MS).

-

Measure plasma triglyceride levels at the same time points.

-

Model the relationship between drug exposure and the magnitude and duration of the triglyceride-lowering effect.

-

3. Comprehensive Lipid Panel Analysis

-

Objective: To determine the broader impact of GR148672X on the lipid profile.

-

Methodology:

-

Treat hypertriglyceridemic animals with GR148672X or vehicle control for a specified duration.

-

Collect fasting blood samples at baseline and at the end of the treatment period.

-

Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, LDL cholesterol, and apolipoprotein B using standard enzymatic assays and immunoassays.

-

V. Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for GR148672X.

Caption: Hepatic VLDL Assembly and the Role of hCES1A Inhibition.

Caption: Proposed Workflow for In Vivo Preclinical Studies of GR148672X.

VI. Conclusion

GR148672X, as a preclinical inhibitor of hCES1A, represents a promising therapeutic agent for the management of hypertriglyceridemia. Based on its mechanism of action, it is anticipated to lower plasma triglyceride levels by reducing the hepatic secretion of VLDL. The proposed in vitro and in vivo studies will be crucial in validating this hypothesis, characterizing its pharmacological profile, and establishing its potential for clinical development. Further research is warranted to elucidate the full spectrum of its effects on lipid metabolism and to assess its safety and efficacy in robust preclinical models.

References

- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very-Low-Density Lipoprotein (VLDL)-Producing and Hepatitis C Virus-Replicating HepG2 Cells Secrete No More Lipoviroparticles than VLDL-Deficient Huh7.5 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mdpi.com [mdpi.com]

- 11. Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid metabolism in the obese Zucker rat. Disposal of an oral [14C]triolein load and lipoprotein lipase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In obese Zucker rats, lipids accumulate in the heart despite normal mitochondrial content, morphology and long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

GR148672X and Cholesterol Level Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR148672X, a preclinical drug candidate developed by GlaxoSmithKline, is an inhibitor of human carboxylesterase 1 (hCES1).[1] This enzyme plays a crucial role in lipid metabolism, particularly in the hydrolysis of cholesteryl esters and triacylglycerols. By inhibiting hCES1, GR148672X is positioned as a potential therapeutic agent for managing disorders related to aberrant lipid storage and metabolism. This technical guide provides an in-depth overview of the core mechanism of GR148672X, its implications for cholesterol level regulation, and general experimental protocols relevant to its preclinical assessment. Due to the preclinical and proprietary nature of GR148672X, specific quantitative data and detailed protocols for this compound are not publicly available. The information presented herein is based on the established role of its molecular target, hCES1.

Introduction to Human Carboxylesterase 1 (hCES1)

Human carboxylesterase 1 is a key enzyme in the serine hydrolase superfamily, predominantly expressed in the liver, adipose tissue, and macrophages. It is integral to the metabolism of a wide array of xenobiotics and endogenous esters, including cholesteryl esters. Within the context of cholesterol homeostasis, hCES1 functions as a neutral cholesteryl ester hydrolase, catalyzing the breakdown of cholesteryl esters stored in lipid droplets into free cholesterol and fatty acids. This process is a critical and rate-limiting step in macrophage reverse cholesterol transport (RCT), a major pathway for the removal of excess cholesterol from peripheral tissues, including atherosclerotic plaques, and its transport to the liver for excretion.

Mechanism of Action: hCES1 Inhibition by GR148672X

GR148672X exerts its effect by inhibiting the enzymatic activity of hCES1. The inhibition of this enzyme is expected to decrease the hydrolysis of intracellular cholesteryl esters. In macrophages, this leads to the retention of cholesteryl esters, which can manifest as a "foamy" phenotype.[2][3] The accumulation of these lipid-laden foam cells is a hallmark of atherosclerosis. The therapeutic hypothesis for hCES1 inhibition in certain metabolic contexts suggests that modulating this pathway could influence lipid trafficking and overall cholesterol homeostasis.

Signaling Pathway of hCES1 in Macrophage Cholesterol Metabolism

The following diagram illustrates the central role of hCES1 in macrophage cholesterol metabolism and the impact of its inhibition.

Caption: hCES1-mediated hydrolysis of cholesteryl esters in macrophages.

Quantitative Data

Specific preclinical data on the effect of GR148672X on lipid profiles (e.g., plasma cholesterol, triglycerides, LDL-C, HDL-C) or its potency (e.g., IC50 for hCES1 inhibition) are not publicly available. Research in this area would typically involve the generation of dose-response curves for hCES1 inhibition and in vivo studies in animal models of dyslipidemia or atherosclerosis to quantify the impact on plasma and tissue lipid levels.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize hCES1 inhibitors like GR148672X.

In Vitro hCES1 Inhibition Assay

This assay determines the potency of a compound in inhibiting hCES1 activity.

Objective: To determine the IC50 value of GR148672X for hCES1.

Materials:

-

Recombinant human hCES1 enzyme

-

Fluorogenic or chromogenic substrate for hCES1 (e.g., p-nitrophenyl acetate, 4-methylumbelliferyl acetate)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

GR148672X (or other test inhibitor)

-

Positive control inhibitor (e.g., benzil)

-

Microplate reader (fluorometer or spectrophotometer)

Methodology:

-

Prepare serial dilutions of GR148672X in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, recombinant hCES1 enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the fluorescence or absorbance at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Macrophage Cholesterol Efflux Assay

This assay measures the ability of macrophages to efflux cholesterol to an acceptor, a key step in reverse cholesterol transport that is influenced by hCES1 activity.

Objective: To assess the effect of GR148672X on cholesterol efflux from macrophages.

Materials:

-

Macrophage cell line (e.g., J774, THP-1) or primary macrophages

-

Radio-labeled cholesterol (e.g., [3H]-cholesterol) or fluorescent cholesterol analog (e.g., BODIPY-cholesterol)

-

Cholesterol loading medium (e.g., containing acetylated LDL)

-

GR148672X

-

Cholesterol acceptors (e.g., apolipoprotein A-I, HDL)

-

Cell culture reagents

-

Scintillation counter or fluorescence plate reader

Methodology:

-

Plate macrophages and label them with [3H]-cholesterol or BODIPY-cholesterol for 24-48 hours. During this time, cells can also be loaded with cholesterol using acetylated LDL.

-

Wash the cells and equilibrate them in a serum-free medium.

-

Treat the cells with GR148672X at various concentrations for a specified period.

-

Induce cholesterol efflux by adding medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).

-

After an incubation period (e.g., 4-24 hours), collect the medium and lyse the cells.

-

Measure the radioactivity or fluorescence in the medium and the cell lysate.

-

Calculate the percentage of cholesterol efflux as (counts/fluorescence in medium) / (counts/fluorescence in medium + counts/fluorescence in cell lysate) x 100.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing an hCES1 inhibitor.

Conclusion

GR148672X, as an inhibitor of hCES1, represents a targeted approach to modulating cholesterol metabolism. The foundational science indicates that by inhibiting the hydrolysis of cholesteryl esters, particularly in macrophages, GR148672X has the potential to influence key processes in lipid homeostasis and the pathogenesis of atherosclerosis. Further disclosure of preclinical and clinical data from GlaxoSmithKline will be necessary to fully elucidate the therapeutic potential and the precise effects of GR148672X on cholesterol level regulation. The experimental frameworks provided in this guide offer a basis for the continued investigation of hCES1 inhibitors in the context of cardiovascular and metabolic diseases.

References

- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

GR148672X: A Technical Guide to its Selectivity for Carboxylesterase 1 (CES1) over Lipoprotein Lipase (LPL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitory activity of GR148672X on Carboxylesterase 1 (CES1) versus Lipoprotein Lipase (LPL). The document outlines quantitative selectivity data, detailed experimental methodologies for assessing this selectivity, and relevant signaling pathways.

Quantitative Selectivity Data

GR148672X demonstrates potent and selective inhibition of human hepatic CES1, with significantly lower activity against LPL. This selectivity is critical for its potential therapeutic applications, as it allows for targeted modulation of lipid metabolism with a reduced likelihood of off-target effects related to LPL inhibition.

| Enzyme Target | Inhibitor | Parameter | Value | Selectivity (CES1 vs. LPL) |

| Human Hepatic Carboxylesterase 1 (CES1) | GR148672X | IC50 | 4 nM[1][2] | >1250-fold |

| Lipoprotein Lipase (LPL) | GR148672X | - | Selective at 5 µM[1][2] |

Note: The selectivity is expressed as a ratio of the concentration at which GR148672X is selective over LPL to the IC50 for CES1 (>5000 nM / 4 nM).

Experimental Protocols

While the precise, proprietary experimental protocol used for the initial determination of GR148672X's selectivity is not publicly available, this section details standardized and widely accepted methodologies for determining the inhibitory activity of a compound against CES1 and LPL. These protocols are representative of the techniques that would be employed in such a study.

CES1 Inhibition Assay (Fluorometric)

This assay measures the ability of GR148672X to inhibit the hydrolysis of a fluorogenic substrate by CES1.

Materials:

-

Recombinant human CES1 enzyme

-

CES1 substrate (e.g., p-nitrophenyl acetate or a fluorogenic substrate like fluorescein diacetate)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

GR148672X (dissolved in DMSO)

-

96-well microplate (black, clear bottom for fluorescence)

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of GR148672X in DMSO. Further dilute these stock solutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant human CES1 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction:

-

Add a small volume of the diluted GR148672X or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

-

Add the diluted CES1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of GR148672X.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the GR148672X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

LPL Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of GR148672X on LPL-mediated hydrolysis of a triglyceride-like substrate.

Materials:

-

Purified bovine or recombinant human LPL

-

Fluorogenic LPL substrate (e.g., a quenched fluorescent fatty acid ester)

-

LPL activator (e.g., apolipoprotein C-II)

-

Assay buffer (e.g., Tris-HCl buffer with bovine serum albumin)

-

GR148672X (dissolved in DMSO)

-

96-well microplate (black)

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of GR148672X in DMSO and then in assay buffer, similar to the CES1 assay.

-

Enzyme and Substrate Preparation:

-

Prepare a working solution of LPL and the LPL activator in the assay buffer.

-

Prepare the fluorogenic LPL substrate solution according to the manufacturer's instructions.

-

-

Assay Reaction:

-

Add the diluted GR148672X or vehicle control to the wells of the microplate.

-

Add the LPL/activator solution to each well and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Start the reaction by adding the fluorogenic LPL substrate.

-

-

Data Acquisition: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Determine the reaction rates for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Since significant inhibition is not expected at 5 µM, the data will demonstrate a lack of a dose-response relationship up to this concentration. If some inhibition is observed, an IC50 can be estimated.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving CES1 and LPL, as well as a generalized workflow for determining inhibitor selectivity.

References

Structural Analysis of GR148672X Binding to Human Carboxylesterase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR148672X is a potent inhibitor of human carboxylesterase 1 (hCE1), a key enzyme in lipid metabolism and drug processing. This document provides a comprehensive technical overview of the structural and mechanistic aspects of GR148672X binding to its target. Due to the absence of a publicly available co-crystal structure, this guide integrates quantitative binding data with molecular modeling insights derived from existing hCE1 crystal structures. Detailed methodologies for key experimental procedures relevant to the characterization of such inhibitors are also presented, offering a framework for future research and development in this area.

Introduction to GR148672X and its Target: Human Carboxylesterase 1 (hCE1)

GR148672X is a small molecule inhibitor identified as a potent antagonist of triacylglycerol hydrolase (TGH), which is synonymous with human carboxylesterase 1 (hCE1). hCE1 is a serine hydrolase predominantly expressed in the liver, where it plays a crucial role in the hydrolysis of a wide range of endogenous and exogenous esters, including triglycerides and cholesteryl esters.[1][2] The enzyme is a significant target for therapeutic intervention in metabolic disorders such as hyperlipidemia and obesity. The inhibition of hCE1 by GR148672X presents a promising strategy for modulating lipid metabolism.

Quantitative Analysis of GR148672X Inhibition

Biochemical assays have demonstrated that GR148672X is a highly potent inhibitor of hCE1. The following table summarizes the key quantitative data available for GR148672X.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 4 nM | Human Hepatic Enzyme | --INVALID-LINK-- |

Structural Basis of GR148672X Binding (In Silico Analysis)

In the absence of an experimental co-crystal structure of GR148672X bound to hCE1, molecular docking and modeling studies provide valuable insights into its potential binding mode. These computational approaches leverage the known crystal structures of hCE1 in complex with other ligands.

The active site of hCE1 is located at the bottom of a deep and narrow gorge and contains a canonical catalytic triad of Ser221, His468, and Glu354.[3][4] Molecular docking simulations suggest that GR148672X likely binds within this active site, forming key interactions with residues that stabilize its conformation and inhibit the catalytic activity of the enzyme. The trifluoromethyl ketone moiety of GR148672X is predicted to form a covalent adduct with the catalytic serine (Ser221), a common mechanism for potent serine hydrolase inhibitors. Further stabilization is likely achieved through hydrophobic interactions and hydrogen bonding with surrounding residues within the active site gorge.

Caption: Predicted binding mode of GR148672X in the hCE1 active site.

Experimental Protocols

This section details the methodologies for key experiments relevant to the structural and functional characterization of hCE1 inhibitors like GR148672X.

Expression and Purification of Human Carboxylesterase 1 (hCE1)

Recombinant hCE1 can be expressed in various systems, including mammalian cells, insect cells, and bacteria. For structural and detailed biochemical studies, a high level of purity is required.

Protocol:

-

Gene Synthesis and Cloning: The human CES1 gene is synthesized and cloned into a suitable expression vector (e.g., pcDNA3.1 for mammalian expression or pFastBac for baculovirus-insect cell expression) containing a purification tag (e.g., His6-tag).

-

Expression:

-

Mammalian Cells (e.g., HEK293): Cells are transiently or stably transfected with the expression vector. The protein is typically secreted into the culture medium.

-

Insect Cells (e.g., Sf9): Recombinant baculovirus is generated and used to infect Sf9 cells. The protein is harvested from the cell lysate or culture medium.

-

-

Purification:

-

The culture medium or cell lysate is clarified by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a low-concentration imidazole buffer to remove non-specifically bound proteins.

-

hCE1 is eluted with a high-concentration imidazole buffer.

-

Further purification can be achieved by size-exclusion chromatography to obtain a homogenous protein preparation.

-

Caption: Workflow for recombinant hCE1 expression and purification.

Carboxylesterase Activity Assay (IC50 Determination)

The inhibitory potency of GR148672X is determined by measuring the reduction in hCE1 enzymatic activity in the presence of the compound. A common method involves a colorimetric or fluorometric assay.

Protocol:

-

Reagents:

-

Purified recombinant hCE1.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Substrate: p-nitrophenyl acetate (pNPA) or a fluorogenic substrate.

-

GR148672X stock solution in DMSO.

-

-

Procedure:

-

A series of dilutions of GR148672X are prepared in the assay buffer.

-

In a 96-well plate, add purified hCE1 to each well.

-

Add the different concentrations of GR148672X to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., pNPA).

-

Monitor the change in absorbance (at 405 nm for pNPA) or fluorescence over time using a plate reader.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Biophysical Characterization of Binding

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to characterize the binding kinetics and thermodynamics of small molecule-protein interactions.

4.3.1. Surface Plasmon Resonance (SPR)

Protocol:

-

Immobilization: Purified hCE1 is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

Binding Analysis: A series of concentrations of GR148672X in running buffer are injected over the sensor surface.

-

Data Acquisition: The binding events are monitored in real-time as a change in the refractive index, generating sensorgrams.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

4.3.2. Isothermal Titration Calorimetry (ITC)

Protocol:

-

Sample Preparation: Purified hCE1 is placed in the sample cell, and a concentrated solution of GR148672X is loaded into the injection syringe. Both are in the same buffer.

-

Titration: A series of small injections of GR148672X are made into the hCE1 solution.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway Context

hCE1 is a central enzyme in lipid metabolism, particularly in the liver. Its activity influences the levels of intracellular triglycerides and cholesterol, which are key components of very-low-density lipoprotein (VLDL) assembly and secretion. By inhibiting hCE1, GR148672X can be expected to reduce the hydrolysis of stored triglycerides, thereby limiting the availability of fatty acids for VLDL synthesis and ultimately leading to lower plasma triglyceride levels.

Caption: Role of hCE1 in hepatic lipid metabolism and the point of intervention for GR148672X.

Conclusion

GR148672X is a potent inhibitor of human carboxylesterase 1, a critical enzyme in lipid metabolism. While a definitive co-crystal structure is not yet available, in silico modeling provides a strong rationale for its binding mechanism within the hCE1 active site. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of GR148672X and other hCE1 inhibitors. Further structural and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound class in treating metabolic diseases.

References

- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two CES1 Gene Mutations Lead to Dysfunctional Carboxylesterase 1 Activity in Man: Clinical Significance and Molecular Basis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GR148672X in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR148672X is an experimental inhibitor of human carboxylesterase 1 (hCES1), an enzyme implicated in the metabolism of various esters and the progression of certain cancers, including colorectal carcinoma. In preclinical studies, GR148672X has demonstrated potential as a therapeutic agent by reducing tumor growth. These application notes provide detailed protocols for the in vitro evaluation of GR148672X using the HCT-116 human colorectal carcinoma cell line, a widely used model in cancer research. The protocols cover cell culture, viability assays to determine cytotoxic effects, and Western blot analysis to investigate the compound's impact on the NF-κB signaling pathway, a key pathway in cancer cell survival and proliferation.

Data Presentation

Currently, specific quantitative data for the effects of GR148672X on HCT-116 cell viability (e.g., IC50 values) and NF-κB signaling from publicly available literature is limited. The following table is a template that researchers can use to structure their own experimental data upon treatment of HCT-116 cells with GR148672X.

Table 1: Effect of GR148672X on HCT-116 Cell Viability

| GR148672X Concentration (µM) | Incubation Time (hours) | Percent Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 24 | 100 ± 5.2 |

| 1 | 24 | Data to be determined |

| 5 | 24 | Data to be determined |

| 10 | 24 | Data to be determined |

| 25 | 24 | Data to be determined |

| 50 | 24 | Data to be determined |

| 0 (Vehicle Control) | 48 | 100 ± 6.1 |

| 1 | 48 | Data to be determined |

| 5 | 48 | Data to be determined |

| 10 | 48 | Data to be determined |

| 25 | 48 | Data to be determined |

| 50 | 48 | Data to be determined |

| 0 (Vehicle Control) | 72 | 100 ± 4.8 |

| 1 | 72 | Data to be determined |

| 5 | 72 | Data to be determined |

| 10 | 72 | Data to be determined |

| 25 | 72 | Data to be determined |

| 50 | 72 | Data to be determined |

Experimental Protocols

HCT-116 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and subculturing the HCT-116 human colorectal carcinoma cell line.

Materials:

-

HCT-116 cells (ATCC CCL-247)

-

McCoy's 5A Medium (Gibco, Cat. No. 16600)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

75 cm² cell culture flasks

-

15 mL and 50 mL conical tubes

-

Cell counting chamber (e.g., hemocytometer)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing:

-

Rapidly thaw a cryovial of HCT-116 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a 75 cm² flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Determine the cell concentration using a hemocytometer.

-

Seed new 75 cm² flasks at a density of 2-5 x 10⁴ cells/cm². A typical split ratio is 1:3 to 1:6.

-

Add the appropriate volume of complete growth medium and return the flasks to the incubator.

-

Cell Viability (MTT) Assay Protocol

This protocol describes how to assess the effect of GR148672X on the viability of HCT-116 cells using a colorimetric MTT assay.

Materials:

-

HCT-116 cells

-

Complete growth medium

-

GR148672X stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Harvest HCT-116 cells as described in the subculturing protocol.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of GR148672X in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

-

Include a vehicle control (medium with the same concentration of solvent as the drug-treated wells).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

-

-

MTT Assay:

-

At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Western Blot Protocol for NF-κB Signaling Pathway Analysis

This protocol details the procedure for analyzing the protein expression levels of key components of the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and IκBα, in HCT-116 cells following treatment with GR148672X.

Materials:

-

HCT-116 cells

-

Complete growth medium

-

GR148672X

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of GR148672X for the appropriate duration. Include a vehicle control.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.